molecular formula C17H17ClN2O2S B2374653 N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide CAS No. 899755-51-2

N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide

Cat. No. B2374653
CAS RN: 899755-51-2
M. Wt: 348.85
InChI Key: KEVIVHVTQIBZOJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This enzyme is responsible for breaking down GABA, which is an inhibitory neurotransmitter in the brain. By inhibiting GABA aminotransferase, CPP-115 increases the levels of GABA in the brain, which can have a range of effects on brain function and behavior.

Scientific Research Applications

Molecular Interaction with CB1 Cannabinoid Receptor

One research application of similar compounds to N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide involves molecular interaction studies with the CB1 cannabinoid receptor. A study conducted by Shim et al. (2002) focused on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), examining its conformational analysis and binding interactions with the CB1 receptor. This research highlighted the antagonist activity and potential implications for understanding receptor interactions, possibly providing a foundation for further investigations into compounds like N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide in similar contexts J. Shim, W. Welsh, E. Cartier, J. Edwards, A. Howlett, (2002).

Synthesis and Characterization

Sedlák et al. (2008) worked on the synthesis and characterization of compounds with structural similarities, focusing on reactions between 3-chlorobenzo[b]thiophene-2-carbonyl chloride and 2-alkyl-2-aminopropanamides to prepare a series of carboxamides. This study provides insights into the chemical behavior and potential applications of N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide by showcasing methods for synthesizing and characterizing related compounds M. Sedlák, Pavel Drabina, Václav Lánský, J. Svoboda, (2008).

Anticonvulsant Enaminones Study

Kubicki et al. (2000) explored the crystal structures of anticonvulsant enaminones, including compounds with chlorophenyl groups, highlighting the importance of hydrogen bonding and structural conformations in medicinal chemistry. While this study does not directly involve N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide, it underscores the relevance of detailed structural analysis in developing therapeutic agents M. Kubicki, H. Bassyouni, P. W. Codding, (2000).

properties

IUPAC Name

N-(4-chlorophenyl)-N-(thiophene-2-carbonyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c18-13-6-8-14(9-7-13)20(16(21)15-5-4-12-23-15)17(22)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVIVHVTQIBZOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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